

molecular structure and formula of 10,12pentacosadiynoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Pentacosadiynoic acid	
Cat. No.:	B14306081	Get Quote

An In-Depth Technical Guide to 10,12-Pentacosadiynoic Acid (PCDA)

For Researchers, Scientists, and Drug Development Professionals

Abstract

10,12-**Pentacosadiynoic acid** (PCDA) is a long-chain fatty acid that has garnered significant interest within the scientific community due to its unique molecular structure. Featuring a 25-carbon backbone with a carboxylic acid head group and a diacetylene moiety at the 10th and 12th positions, PCDA is an amphiphilic molecule with remarkable properties.[1][2] Its ability to undergo topochemical polymerization upon exposure to UV radiation makes it a fundamental building block for producing polydiacetylenes (PDAs), a class of conjugated polymers with chromogenic properties. This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, synthesis methodologies, and key applications of PCDA.

Molecular Structure and Formula

10,12-**Pentacosadiynoic acid** is characterized by two triple bonds within its long alkyl chain, which are responsible for its polymerization capabilities. The terminal carboxylic acid group provides a hydrophilic head, enabling the molecule to form self-assembled structures like monolayers and vesicles.

Chemical Formula: C₂₅H₄₂O₂[1][3][4]

Molecular Weight: 374.60 g/mol [1][3]

IUPAC Name: Pentacosa-10,12-diynoic acid[5]

CAS Number: 66990-32-7[1]

• Canonical SMILES: CCCCCCCCCCCCCCCCCCC(=O)O[4]

Physicochemical and Spectroscopic Properties

The physical and chemical characteristics of PCDA are crucial for its handling, storage, and application. The quantitative data are summarized in the table below.

Data Presentation: Physicochemical Properties of PCDA

Property	Value	Source(s)
Molecular Weight	374.60 g/mol	[1][3]
Appearance	Crystalline powder; colorless to pale blue/yellowish	[2][5]
Melting Point	61-66 °C	[1][5]
Boiling Point	522.5 ± 33.0 °C (Predicted)	[6]
Density	0.930 ± 0.06 g/cm ³ (Predicted)	[6]
Solubility	Insoluble/Slightly soluble in water; Soluble in organic solvents (e.g., chloroform)	[1][6]
Assay Purity	≥97% (HPLC)	

Spectroscopic Data

• ¹H NMR: The proton NMR spectrum of PCDA shows characteristic signals for the terminal methyl group (~0.85 ppm), multiple overlapping signals for the methylene (-CH₂-) groups in the hydrocarbon chain (1.23-1.63 ppm), and distinct peaks for the methylene groups adjacent to the alkyne and carboxylic acid functionalities (~2.2-2.5 ppm).[3][7]

 ¹³C NMR, IR, MS: Full spectral data sets are available from chemical suppliers and databases, confirming the presence of the carboxylic acid, alkane chain, and diyne functional groups.[3]

Experimental Protocols

Detailed, step-by-step synthesis protocols for PCDA are often proprietary or described within broader experimental contexts. However, the literature outlines several established synthetic strategies.

General Synthesis Methodology

The synthesis of PCDA is typically a multi-step process that requires precise control over reaction conditions to achieve high purity and yield.[1] A common and logical pathway involves the coupling of two smaller, functionalized precursors.

One described method involves the Cadiot-Chodkiewicz coupling or a similar cross-coupling reaction between a terminal alkyne and a halo-alkyne. For PCDA, this could involve:

- Precursor 1 Synthesis: Synthesis of a C₁₁ chain with a terminal carboxylic acid and a terminal alkyne (e.g., 10-undecynoic acid).
- Precursor 2 Synthesis: Synthesis of a C₁₄ chain with a terminal alkyne and a suitable leaving group on the other end, which is then converted to a 1-halo-1-alkyne.
- Coupling Reaction: The two precursors are coupled in the presence of a copper(I) salt catalyst and an amine base.
- Purification: The crude product is purified, typically via recrystallization or column chromatography, to yield pure 10,12-pentacosadiynoic acid.

Another reported preparative method involves the synthesis of 10,12-pentacosadiynol, which is then oxidized under acidic conditions to yield the final carboxylic acid product.[2]

Characterization Protocol: High-Performance Liquid Chromatography (HPLC)

Purity assessment of PCDA is commonly performed using reversed-phase HPLC.

- Principle: The sample is dissolved in a suitable organic solvent and injected into the HPLC system. The separation is achieved on a nonpolar stationary phase (e.g., C18 column) with a polar mobile phase.
- Typical Conditions: While a specific monograph may not be publicly available, general
 conditions would involve a C18 column, a mobile phase consisting of a gradient of
 acetonitrile and water (often with a small amount of acid like formic or phosphoric acid to
 ensure protonation of the carboxyl group), and UV detection.[8]
- Outcome: The purity is determined by the area percentage of the main peak corresponding to PCDA. Commercial suppliers report purities of ≥97%.

Key Applications in Research and Development

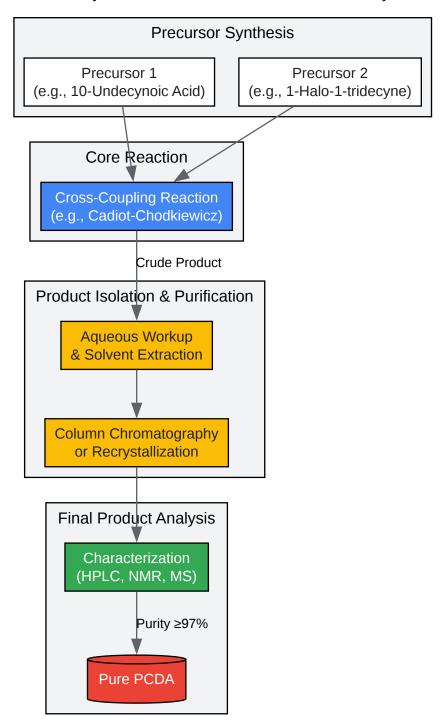
The unique ability of PCDA to self-assemble and polymerize makes it a versatile tool in materials science and drug development.

- Biosensors: Upon polymerization, PCDA forms polydiacetylene (PDA) vesicles or films that
 exhibit a distinct blue color. These PDA structures can undergo a blue-to-red color transition
 and turn on fluorescence in response to external stimuli such as heat, pH changes, or
 binding of a target molecule. This property is harnessed to create sensitive colorimetric and
 fluorescent sensors for various analytes, including surfactants, metal ions, and pathogens.[9]
 [10]
- Nanoparticle Functionalization: PCDA is used to coat hydrophobic nanoparticles, such as upconverting nanoparticles (UCNPs) or iron oxide (Fe₃O₄) nanoparticles.[9][11] The long alkyl chains interact with the hydrophobic surface, while the carboxylic acid head groups render the nanoparticles hydrophilic and water-dispersible, which is critical for biomedical applications. The diacetylene core can then be photopolymerized to create a stable, cross-linked shell around the nanoparticle.
- Drug Delivery: Functionalized PDA vesicles are being explored as drug delivery vehicles. For instance, by incorporating targeting ligands like triphenylphosphonium, these liposomes can be directed to specific organelles like mitochondria.[9]

 Advanced Materials: PCDA is a key monomer for creating Langmuir-Blodgett films and thermochromic sensors.[9] Its derivatives are also used to create materials for non-linear optics and field-effect transistors.

Safety and Handling

According to safety data, 10,12-pentacosadiynoic acid is classified as an irritant.


- Hazard Codes: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
- Precautionary Measures: Standard laboratory personal protective equipment (PPE) should be used, including gloves, safety glasses, and a dust mask. Avoid inhalation of dust and direct contact with skin and eyes.[2]
- Storage: Store in a cool, dry place away from incompatible materials.

Visualization of a Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis and purification of 10,12-pentacosadiynoic acid based on the coupling of two key precursors.

Generalized Synthesis Workflow for 10,12-Pentacosadiynoic Acid

Click to download full resolution via product page

Caption: Generalized Synthesis Workflow for 10,12-Pentacosadiynoic Acid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. nbinno.com [nbinno.com]
- 2. chembk.com [chembk.com]
- 3. 10,12-PENTACOSADIYNOIC ACID(66990-32-7) 1H NMR spectrum [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. 10,12-PENTACOSADIYNOIC ACID synthesis chemicalbook [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. cipac.org [cipac.org]
- 9. researchgate.net [researchgate.net]
- 10. 10,12-PENTACOSADIYNOIC ACID | 66990-32-7 [chemicalbook.com]
- 11. scientificlabs.co.uk [scientificlabs.co.uk]
- To cite this document: BenchChem. [molecular structure and formula of 10,12-pentacosadiynoic acid]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b14306081#molecular-structure-and-formula-of-10-12-pentacosadiynoic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com